molecular formula C11H11N3O5S B3387698 2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid CAS No. 851116-65-9

2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid

Cat. No.: B3387698
CAS No.: 851116-65-9
M. Wt: 297.29 g/mol
InChI Key: PDGJPCHJZAPZQH-UHFFFAOYSA-N
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Description

2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid is a synthetic organic compound with the molecular formula C11H11N3O5S It is characterized by the presence of a cyanobenzenesulfonamido group and an acetamido group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid typically involves the reaction of 4-cyanobenzenesulfonyl chloride with glycine in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or acetonitrile.

    Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or reduced sulfonamides.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the acetamido group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzenesulfonamide: Lacks the acetamido and acetic acid groups.

    N-Acetylglycine: Lacks the cyanobenzenesulfonamido group.

    Sulfanilamide: Contains a sulfonamide group but lacks the cyanobenzene and acetic acid components.

Uniqueness

2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanobenzenesulfonamido and acetamido groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-[(4-cyanophenyl)sulfonylamino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S/c12-5-8-1-3-9(4-2-8)20(18,19)14-6-10(15)13-7-11(16)17/h1-4,14H,6-7H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGJPCHJZAPZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274709
Record name N-[(4-Cyanophenyl)sulfonyl]glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851116-65-9
Record name N-[(4-Cyanophenyl)sulfonyl]glycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851116-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Cyanophenyl)sulfonyl]glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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